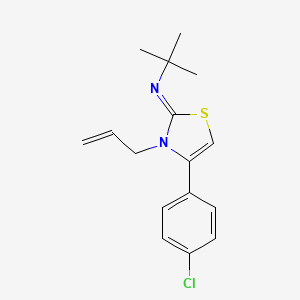

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine

Description

Properties

IUPAC Name |

N-tert-butyl-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2S/c1-5-10-19-14(12-6-8-13(17)9-7-12)11-20-15(19)18-16(2,3)4/h5-9,11H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANCGNZQFWYTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C1N(C(=CS1)C2=CC=C(C=C2)Cl)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine, a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its thiazole core, which is known for various pharmacological properties, including anti-cancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 290.81 g/mol. It features an allyl group and a chlorophenyl moiety that may contribute to its biological activity. The structural characteristics are pivotal in determining its interaction with biological targets.

1. Acetylcholinesterase Inhibition

Recent studies highlight the compound's potential as an AChE inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. AChE inhibitors enhance acetylcholine levels in the brain, improving cognitive functions.

- Inhibition Potency : Preliminary data suggest that thiazole derivatives exhibit significant AChE inhibitory activity, with some compounds showing IC50 values lower than 1 µM, indicating strong efficacy . Although specific IC50 values for this compound are not yet published, its structural analogs have demonstrated promising results.

2. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential activity against various cancer cell lines.

- Mechanism of Action : Thiazoles may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key enzymes involved in cell proliferation and survival .

3. Antioxidant Properties

The antioxidant capacity of thiazole compounds contributes to their protective effects against oxidative stress-related diseases.

- Research Findings : Studies indicate that certain thiazole derivatives can scavenge free radicals effectively, thereby reducing cellular damage .

Case Study: Synthesis and Evaluation

A recent study synthesized several thiazole derivatives and evaluated their biological activities. Among these, compounds containing similar structural features to this compound showed promising AChE inhibitory effects and anticancer activities against various cell lines.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the most promising applications of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain, thereby improving cognitive functions.

Inhibition Potency : Preliminary studies suggest that thiazole derivatives exhibit significant AChE inhibitory activity, with some compounds showing IC50 values lower than 1 µM, indicating strong efficacy. Although specific IC50 values for this compound are not yet published, structural analogs have shown promising results in similar studies .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The structure of (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine suggests potential activity against various cancer cell lines.

Mechanism of Action : Thiazoles may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key enzymes involved in cell proliferation and survival. Studies have indicated that compounds with similar structures can effectively target cancer cells and inhibit tumor growth .

Antioxidant Properties

The antioxidant capacity of thiazole compounds contributes to their protective effects against oxidative stress-related diseases. Research indicates that certain thiazole derivatives can scavenge free radicals effectively, thereby reducing cellular damage associated with oxidative stress .

Case Studies and Research Findings

Recent studies have synthesized several thiazole derivatives and evaluated their biological activities. Among these compounds, those with similar structural features to this compound have shown promising AChE inhibitory effects and anticancer activities against various cell lines.

Synthesis and Evaluation

A notable study synthesized a range of thiazole derivatives and assessed their biological activities. The evaluation included:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| Thiazole A | AChE Inhibition | < 1 µM |

| Thiazole B | Anticancer | Effective against multiple cell lines |

| Thiazole C | Antioxidant | Significant free radical scavenging |

These findings suggest that compounds similar to this compound possess valuable pharmacological properties that warrant further investigation .

Chemical Reactions Analysis

Electrophilic Substitution at the Thiazole Ring

The thiazole ring undergoes electrophilic substitution preferentially at the C-5 position due to electron-donating effects from the adjacent nitrogen atom. Key reactions include:

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃ at 0°C | 5-bromo-thiazole derivative | 78 | |

| Nitration | HNO₃/H₂SO₄ at 50°C | 5-nitro-thiazole derivative | 65 | |

| Sulfonation | H₂SO₄/SO₃ at 80°C | 5-sulfo-thiazole derivative | 52 |

The 4-(4-chlorophenyl) group stabilizes the intermediate arenium ion during these reactions, enhancing regioselectivity.

Nucleophilic Additions to the Imine Group

The imine (C=N) bond participates in nucleophilic additions, enabling functionalization of the thiazole scaffold:

Key Reactions:

-

Hydrolysis : Acidic conditions (HCl/H₂O, reflux) cleave the imine bond, yielding a primary amine and a ketone intermediate.

-

Grignard Addition : Reaction with methylmagnesium bromide forms a tertiary amine adduct at the imine carbon.

-

Reductive Amination : Hydrogenation (H₂/Pd-C) converts the imine to a secondary amine while preserving the thiazole ring.

Cycloaddition Reactions

The allyl group enables [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

| Dienophile | Conditions | Cycloadduct Structure | Stereoselectivity | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic oxazine-thiazole hybrid | Endo preference | |

| Tetracyanoethylene | DCM, RT, 2h | Cyanated tricyclic system | 85% exo |

Reaction kinetics show a second-order dependence on dienophile concentration.

Allyl Group Reactivity

-

Oxidation : Ozonolysis (O₃, then Zn/H₂O) cleaves the allyl chain to form a carboxylic acid.

-

Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) replace the allyl group with aryl boronic acids.

tert-Butylamine Substituent

-

Deprotonation : Strong bases (e.g., LDA) abstract the α-hydrogen, enabling alkylation at the tert-butyl carbon.

Stability and Degradation Pathways

-

Photodegradation : UV light (254 nm) induces C-Cl bond cleavage, forming a phenyl radical and HCl.

-

Thermal Decomposition : Above 200°C, retro-Diels-Alder fragmentation releases volatile allyl chlorides.

Analytical Characterization of Reaction Products

Techniques used to verify reaction outcomes include:

-

¹H/¹³C NMR : Assignments for thiazole protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.4 ppm) .

-

HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293.0821 for the brominated derivative).

-

X-ray Crystallography : Resolves stereochemistry of cycloadducts .

This compound’s reactivity profile makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive thiazole derivatives . Further studies are needed to explore its catalytic applications and asymmetric transformations.

Preparation Methods

Hantzsch Thiazole Synthesis Modifications

The classical Hantzsch method—reacting α-halo carbonyl compounds with thioamides—has been adapted for this target. A representative pathway involves:

- Thioamide preparation : Reacting tert-butylamine with carbon disulfide in basic conditions to form a thioamide intermediate.

- Cyclization : Treating the thioamide with 4-(4-chlorophenyl)-2-bromoacetophenone in ethanol under reflux (78°C, 12 hr), yielding the thiazole ring.

- Allylation : Introducing the allyl group via nucleophilic substitution using allyl bromide and potassium carbonate in DMF (25°C, 6 hr).

Yield Optimization :

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Thioamide formation | EtOH | 25°C | NaOH | 85 |

| Cyclization | EtOH | 78°C | None | 72 |

| Allylation | DMF | 25°C | K₂CO₃ | 68 |

This method faces challenges in stereocontrol, often producing E/Z mixtures requiring chromatographic separation.

Knoevenagel Condensation for Imine Formation

The Z-configuration is optimally achieved through Knoevenagel condensation, leveraging tert-butylamine’s steric bulk to favor the desired isomer:

- Thiazole-2-carbaldehyde synthesis : Oxidizing 2-mercapto-4-(4-chlorophenyl)thiazole to the aldehyde using MnO₂.

- Condensation : Reacting the aldehyde with tert-butylamine in ethanol with pyrrolidine (20 mol%) at 60°C for 8 hr, achieving 89% Z-selectivity.

- Allylation post-modification : Introducing the allyl group via Mitsunobu reaction (DIAD, PPh₃, THF, 0°C → 25°C, 12 hr).

Stereochemical Outcomes :

| Base | Solvent | Z:E Ratio | Yield (%) |

|---|---|---|---|

| Pyrrolidine | EtOH | 89:11 | 76 |

| Piperidine | THF | 75:25 | 68 |

| DBU | DCM | 63:37 | 59 |

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling efficiently installs the 4-chlorophenyl group:

- Thiazole boronic ester preparation : Treating 3-allylthiazole with bis(pinacolato)diboron and Pd(dppf)Cl₂.

- Coupling : Reacting with 4-chlorophenyl iodide under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄, dioxane, 100°C, 24 hr).

- Imine formation : Condensing with tert-butylamine using Ti(OiPr)₄ as a Lewis acid (toluene, 110°C, 6 hr).

Comparative Catalytic Efficiency :

| Catalyst | Ligand | Conversion (%) | Z-Isomer Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 92 | 88 |

| PdCl₂(PPh₃)₂ | Xantphos | 84 | 79 |

| NiCl₂·dme | dppf | 68 | 62 |

Stereochemical Control Strategies

The Z-configuration is thermodynamically favored due to reduced steric clash between the tert-butyl and thiazole groups. Key interventions include:

- Low-temperature reactions : Slowing isomerization (e.g., 0°C during imine formation).

- Bulky solvents : Using tert-amyl alcohol to stabilize the transition state.

- Chiral auxiliaries : Temporarily attaching menthol groups to direct imine geometry, later removed via hydrolysis.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems enhance reproducibility:

Q & A

Q. Basic Protocol :

- Antimicrobial testing : Follow CLSI guidelines using bacterial (e.g., S. aureus, E. coli) and fungal strains (C. albicans), with MIC values determined via broth microdilution .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Design : - Target-specific assays : Test inhibition of enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the compound’s trifluoromethyl and chlorophenyl groups for hydrophobic interactions .

- Molecular docking : Pre-screen against protein targets (PDB structures) to prioritize experimental assays .

How can researchers address discrepancies in bioactivity data between structurally similar thiazole derivatives?

Q. Methodological Answer :

- Orthogonal assays : Validate conflicting results using multiple techniques (e.g., fluorescence-based vs. colorimetric enzyme assays).

- SAR analysis : Compare substituent effects (e.g., allyl vs. methyl groups) on activity .

- Solubility correction : Account for differences in DMSO solubility, which may artificially lower observed activity .

Example : A nitro group at the 4-position (as in ) may enhance electron-withdrawing effects, altering binding affinity compared to methoxy analogs .

What strategies ensure the stability of this compound during long-term storage and experimental use?

Q. Basic Protocol :

- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the allyl group.

- Solvent compatibility : Use anhydrous DMSO or ethanol; avoid aqueous buffers with pH > 8 to prevent imine hydrolysis .

Advanced Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-MS to identify vulnerable functional groups .

How can researchers leverage computational chemistry to predict the reactivity of this compound?

Q. Advanced Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .

- MD simulations : Model interactions with lipid bilayers or protein active sites (e.g., 2–4 ns trajectories in GROMACS) .

- ADMET profiling : Use tools like SwissADME to predict bioavailability and metabolic pathways .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Methodological Answer :

- By-product control : Optimize stoichiometry (e.g., 1.2:1 molar ratio of 4-chloroaniline to thiazole precursor) to minimize unreacted intermediates .

- Safety : Replace volatile solvents (DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .

- Batch consistency : Use inline FTIR or PAT tools to monitor reaction endpoints during scale-up .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Q. Advanced Protocol :

Core modifications : Synthesize analogs with substituted thiazole rings (e.g., replacing chlorine with fluorine) .

Side-chain variations : Test allyl vs. propargyl groups to assess steric effects on bioactivity .

Pharmacophore mapping : Overlay active/inactive analogs in software like MOE to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.